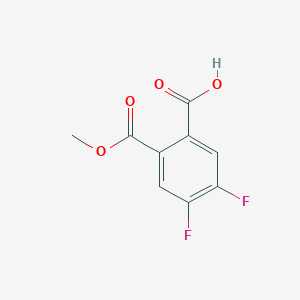
4,5-Difluoro-2-(methoxycarbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2-(methoxycarbonyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H6F2O4. This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(methoxycarbonyl)benzoic acid typically involves the fluorination of a suitable precursor, followed by esterification. One common method includes the reaction of 2-(methoxycarbonyl)benzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Difluoro-2-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Fluorinating Agents: Sulfur tetrafluoride (SF4) for introducing fluorine atoms.
Catalysts: Palladium-based catalysts for facilitating substitution reactions.
Acids and Bases: For esterification and hydrolysis reactions.
Major Products Formed
Substituted Benzoic Acids: Depending on the substituents introduced during substitution reactions.
Hydrolyzed Products: Carboxylic acids formed from the hydrolysis of the methoxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug development due to its unique chemical properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-2-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions. The methoxycarbonyl group can participate in esterification and hydrolysis reactions, further expanding its utility in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Difluoro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
2,4-Difluorobenzoic acid: Lacks the methoxycarbonyl group and has fluorine atoms at different positions.
2,5-Difluoro-4-(methoxycarbonyl)benzoic acid: Similar structure with fluorine atoms at different positions.
Uniqueness
4,5-Difluoro-2-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the presence of the methoxycarbonyl group. This unique structure imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C9H6F2O4 |
|---|---|
Molekulargewicht |
216.14 g/mol |
IUPAC-Name |
4,5-difluoro-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13) |
InChI-Schlüssel |
JNZKGGBNJNYYDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


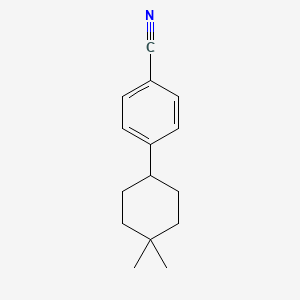

![5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B12833784.png)
![tert-Butyl (R)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12833785.png)

![5-Nitro-1H-benzo[d]imidazol-7-ol](/img/structure/B12833799.png)
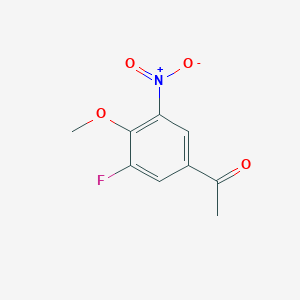
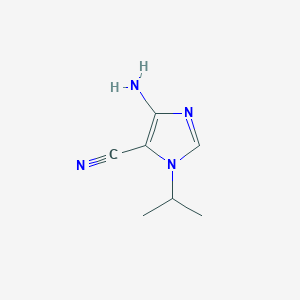
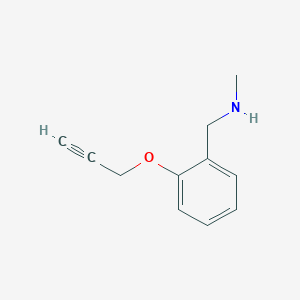
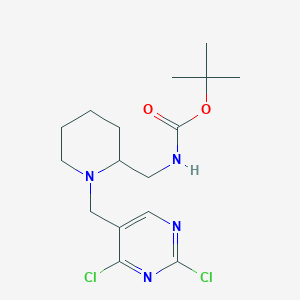
![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)

![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
